![molecular formula C18H17Cl2F3N4O3S B2950760 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide CAS No. 2061248-85-7](/img/structure/B2950760.png)
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide” is a complex organic molecule. It is characterized by the presence of a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The TFMP group is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the direct fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The intermediate 3f was then formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety. The optimal structure of the pyridine group was 5-CF3 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include direct fluorination, aromatic nuclear chlorination, and Pd-catalyzed coupling reactions . The reactions are carefully controlled to ensure the correct spatial configuration of the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. It has a molecular weight of 345.71 . It is a solid at room temperature . The compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Agricultural Chemicals
This compound is related to Fluopyram , which is used in agriculture as a fungicide for crops like potatoes. It is applied as an in-furrow soil treatment at planting and as a foliar application .
Antimicrobial Activity
It has been studied for its potency toward AcpS-PPTase , an enzyme involved in bacterial proliferation, although it showed limited antimicrobial activity .
Hepatitis C Treatment
A related compound, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine , acts as a reactant in synthesizing hybrid molecules that inhibit NS5B, potentially treating Hepatitis C .
Synthesis of Pesticides
The compound’s derivatives are used in synthesizing fluazifop , an herbicide, indicating its role in pesticide development .
Regioexhaustive Functionalization
It may be employed as a model substrate to investigate regioexhaustive functionalization, which is a method used in organic synthesis .
Safety and Hazards
This compound is classified as a potential carcinogen . It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H302, H312, and H332 . Precautionary measures include avoiding inhalation, skin contact, and ingestion, and using personal protective equipment .
Orientations Futures
The future directions for the research and development of this compound and its derivatives are promising. The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Mécanisme D'action
Target of Action
A structurally similar compound, ml267, has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
Ml267, a similar compound, exhibits submicromolar inhibition of bacterial sfp-pptase . This suggests that our compound might also inhibit PPTases, thereby disrupting the post-translational modifications necessary for bacterial cell viability and virulence .
Biochemical Pathways
The inhibition of pptases by ml267 attenuates secondary metabolism in bacteria . This could suggest that our compound might also affect secondary metabolic pathways in bacteria, leading to thwarted bacterial growth .
Pharmacokinetics
The in vitro absorption, distribution, metabolism, and excretion, as well as the in vivo pharmacokinetic profiles of ml267, have been highlighted . This suggests that similar pharmacokinetic properties might be expected for our compound.
Result of Action
Ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . This suggests that our compound might also lead to a decrease in the production of certain metabolites in bacteria, thereby affecting their growth .
Action Environment
Chemical genetic studies have implicated efflux as a mechanism for resistance in escherichia coli . This suggests that the efficacy of our compound might be influenced by the presence of efflux pumps in the bacterial cell membrane .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2F3N4O3S/c19-13-1-3-14(4-2-13)31(29,30)27-7-5-26(6-8-27)17(28)25-11-16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-10H,5-8,11H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBZUDCNASCRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2950677.png)
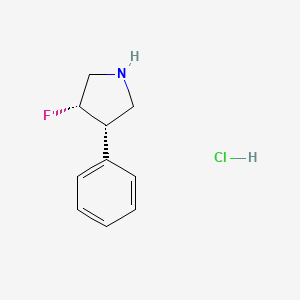
![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950680.png)
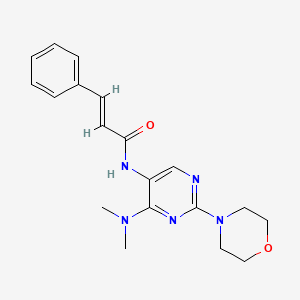
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2950684.png)
![2,3-dimethoxy-11-(4-methoxyphenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2950688.png)
![5',7'-Dihydrospiro[cyclopropane-1,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-amine](/img/structure/B2950690.png)
![Methyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2950691.png)
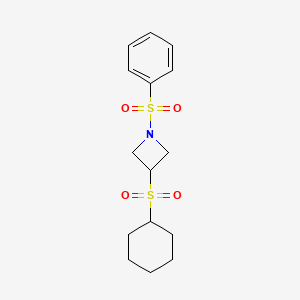
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2950693.png)
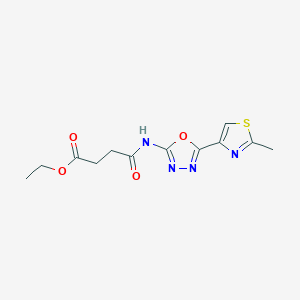
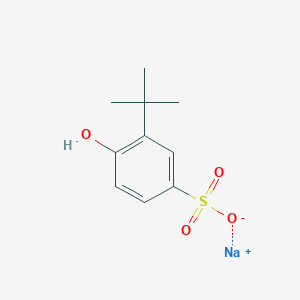
![2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2950697.png)
![3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2950698.png)